Silicic acid, aluminum zinc salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

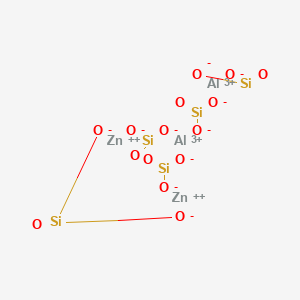

Structure

2D Structure

Properties

CAS No. |

52488-90-1 |

|---|---|

Molecular Formula |

Al2O15Si5Zn2 |

Molecular Weight |

565.1 g/mol |

IUPAC Name |

dialuminum;dizinc;dioxido(oxo)silane |

InChI |

InChI=1S/2Al.5O3Si.2Zn/c;;5*1-4(2)3;;/q2*+3;5*-2;2*+2 |

InChI Key |

JLZWWDXHIRNEIM-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Porous Silico-Alumino-Zincate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of porous silico-alumino-zincate materials. Drawing from various established methodologies, this document outlines potential synthesis pathways, key experimental parameters, and the resulting material properties. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of advanced porous materials for applications such as catalysis, adsorption, and drug delivery.

Introduction

Porous materials incorporating silicon, aluminum, and zinc oxides have garnered significant interest due to their unique combination of properties. The high surface area and tunable porosity of the silica framework, the acidic sites and thermal stability contributed by alumina, and the specific catalytic or bioactive functionalities of zinc create a versatile platform for a range of scientific and industrial applications. This guide explores common synthesis techniques, including sol-gel, hydrothermal, and template-assisted methods, to produce these advanced materials.

Synthesis Methodologies

The synthesis of porous silico-alumino-zincates can be approached through several methods, each offering distinct advantages in controlling the final material's properties. The most prevalent techniques are the sol-gel process and hydrothermal synthesis, often used in combination with structure-directing agents or templates to achieve desired porosity.

Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of materials with high purity and homogeneity at mild temperatures.[1][2] It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension of solid particles in a liquid) that subsequently evolves into a "gel" (a three-dimensional solid network).

Typical Precursors:

-

Silicon Source: Tetraethyl orthosilicate (TEOS), sodium silicate.[1][3]

-

Aluminum Source: Aluminum isopropoxide, aluminum nitrate, sodium aluminate.[4][5]

General Sol-Gel Workflow:

Figure 1: Generalized workflow for the sol-gel synthesis of porous silico-alumino-zincate.

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing crystalline materials with well-defined morphologies and high purity.[4][8]

Key Parameters:

-

Temperature: Typically ranges from 100°C to 200°C.[3]

-

Time: Can vary from several hours to days.[5]

-

pH: The pH of the precursor solution can significantly influence the final product's structure.

Hydrothermal Synthesis Workflow:

Figure 2: Generalized workflow for the hydrothermal synthesis of porous silico-alumino-zincate.

Template-Assisted Synthesis

To achieve a well-defined and uniform porous structure, structure-directing agents (SDAs) or templates are often employed. These can be surfactants, polymers, or even hard templates like silica nanoparticles.[1] The template organizes the inorganic precursors around it, and its subsequent removal by calcination or solvent extraction leaves behind a porous network.

-

Common Templates: Cetyltrimethylammonium bromide (CTAB), Pluronic series surfactants (e.g., P123), soluble starch.[3][9]

Experimental Protocols

This section provides illustrative experimental protocols derived from the literature for the synthesis of related porous materials. These can be adapted and modified for the synthesis of a ternary Si-Al-Zn system.

Example Protocol: Sol-Gel Synthesis of Zn-Doped Mesoporous Silica (Adapted from[6])

-

Oil Phase Preparation: Dissolve 0.5 g of cetyltrimethylammonium bromide (CPB) in 15 mL of cyclohexane and 0.75 mL of pentanol with stirring for 30 minutes at room temperature.

-

Aqueous Phase Preparation: Dissolve the desired amount of zinc acetate and 0.3 g of urea in 15 mL of deionized water.

-

Microemulsion Formation: Add the aqueous phase to the oil phase and stir vigorously to form a microemulsion.

-

Silica Source Addition: Add tetraethyl orthosilicate (TEOS) dropwise to the microemulsion under continuous stirring.

-

Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined autoclave and heat at a specified temperature (e.g., 120°C) for a defined period (e.g., 24 hours).

-

Product Recovery: Cool the autoclave to room temperature. Collect the solid product by filtration, wash with deionized water and ethanol, and dry in an oven.

-

Template Removal: Calcine the dried powder in a furnace at a high temperature (e.g., 550°C) for several hours to remove the template and obtain the final porous material.

Example Protocol: Hydrothermal Synthesis of Porous Alumina-Silica (Adapted from[3])

-

Gel Preparation: Mix sodium silicate, tetraethyl orthosilicate (TEOS), sodium aluminate, and a surfactant (e.g., CTAB) in distilled water. Stir for approximately 30 minutes to form a gel.

-

Hydrothermal Treatment: Transfer the gel to an autoclave and heat at 100°C for a varying duration (e.g., 48, 96, or 144 hours).

-

Aging: Age the product for 2 days.

-

Product Recovery: Wash the solid product with distilled water and then dry it.

-

Calcination: Calcine the dried solid at 550°C for approximately 5.5 hours.

Data Presentation

The following tables summarize quantitative data from various studies on related porous materials. This data provides a reference for the expected properties of synthesized silico-alumino-zincates.

Table 1: Properties of Porous Zinc Aluminate Ceramics (Data from[9])

| Starch Content (%) | Apparent Porosity (%) | Bulk Density (g/cm³) | Flexural Strength (MPa) | Compressive Strength (MPa) |

| 40 | 49.37 | 2.19 | 8.7 | 19.23 |

Table 2: Properties of Amorphous Silica-Aluminas with Varying Hydrothermal Synthesis Time (Data from[5])

| Sample (Hydrothermal Time) | Micropore Area (m²/g) | Micropore Volume (cm³/g) | External Surface Area (m²/g) | Mesopore Volume (cm³/g) | Average Pore Size (nm) |

| AS-20 (20h) | - | - | - | - | >14 |

| AS-40 (40h) | Increases | Increases | Decreases | Decreases | >14 |

| AS-47 (47h) | Increases | Increases | Decreases | Decreases | >14 |

| AS-55 (55h) | Increases | Increases | Decreases | Decreases | >14 |

| AS-62 (62h) | Increases | Increases | Decreases | Decreases | >14 |

| AS-96 (96h) | Increases | Increases | Decreases | Decreases | >14 |

Table 3: Properties of Porous AlOₓ and ZnO Coatings (Data from[10])

| Material | Polymer Template | Mass after UV Ozone Removal (µg/cm²) |

| Porous AlOₓ | PIM-1 | 55 |

| Porous ZnO | PIM-1 | 45 |

| Porous AlOₓ | BCP | 58 |

| Porous ZnO | BCP | 39 |

Logical Relationships in Synthesis

The interplay between synthesis parameters and final material properties is crucial. The following diagram illustrates these relationships.

Figure 3: Key synthesis parameters and their influence on material properties.

Conclusion

The synthesis of porous silicic acid, aluminum, and zinc salt materials offers a promising avenue for the development of advanced functional materials. By carefully selecting the synthesis methodology—be it sol-gel, hydrothermal, or a template-assisted approach—and controlling key experimental parameters, researchers can tailor the material's properties to suit specific applications. This guide provides a foundational understanding of the synthesis landscape, offering detailed protocols and comparative data to aid in the design and fabrication of these versatile materials. Further research and optimization of these methods will undoubtedly lead to novel materials with enhanced performance characteristics for a wide array of scientific and industrial endeavors.

References

- 1. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications [mdpi.com]

- 2. Sol–Gel Synthesis of Endodontic Cements: Post-Synthesis Treatment to Improve Setting Performance and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijeais.org [ijeais.org]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. Synthesis, Characterization, and Application of Amorphous Silica–Aluminas Support for Fischer–Tropsch Wax Hydrocracking Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Preparation and forming mechanism of honeycomb‐like zinc aluminate porous ceramics | Semantic Scholar [semanticscholar.org]

- 10. Accessibility and Mechanical Stability of Nanoporous Zinc Oxide and Aluminum Oxide Coatings Synthesized via Infiltration of Polymer Templates - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Silicic Acid, Aluminum Zinc Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of silicic acid, aluminum zinc salt. This class of inorganic compounds, broadly defined as zinc aluminosilicates, encompasses a range of materials from amorphous glasses to highly crystalline structures. Their versatile properties make them relevant in various scientific and industrial fields, including catalysis, ceramics, and potentially as excipients or active ingredients in pharmaceutical formulations. This document details common synthesis methodologies, presents key physicochemical data, and outlines detailed experimental protocols for structural and thermal characterization.

Physicochemical Properties

The properties of this compound are highly dependent on its specific composition and crystalline form. Below is a summary of quantitative data for both amorphous and common crystalline phases of zinc-containing silicates and aluminosilicates.

Table 1: Physicochemical Properties of Amorphous and Crystalline Zinc Aluminosilicates

| Property | Amorphous Zinc Aluminosilicate | Willemite (Zn₂SiO₄) | Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O) | Sauconite (Na₀.₃Zn₃((Si,Al)₄O₁₀)(OH)₂·4H₂O) |

| Chemical Formula | Variable | Zn₂SiO₄ | Zn₄Si₂O₇(OH)₂·H₂O | Na₀.₃Zn₃((Si,Al)₄O₁₀)(OH)₂·4H₂O |

| Molecular Weight ( g/mol ) | Variable | 222.85 | 547.71 | Variable |

| Crystal System | Amorphous | Trigonal | Orthorhombic | Monoclinic |

| Space Group | N/A | R-3 | Imm2 | C2/m |

| Density (g/cm³) | ~2.7-3.6[1] | 3.89 - 4.19[2] | 3.40 - 3.50 | ~2.45[3] |

| Refractive Index | 1.53 - 1.66[1] | 1.691 - 1.723 | 1.614 - 1.636 | 1.550 - 1.620[3] |

| Mohs Hardness | Variable | 5.5[2] | 4.5 - 5 | 1 - 2[4] |

Table 2: Crystallographic Data for Common Zinc Silicate and Aluminosilicate Minerals

| Parameter | Willemite (Zn₂SiO₄)[2][5] | Hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O)[6] | Sauconite (Na₀.₃Zn₃((Si,Al)₄O₁₀)(OH)₂·4H₂O)[4][7] |

| Crystal System | Trigonal | Orthorhombic | Monoclinic |

| Space Group | R-3 | Imm2 | C2/m |

| Unit Cell Parameters | a = 13.93 Å, c = 9.31 Å | a = 8.370 Å, b = 10.719 Å, c = 5.120 Å | a = 5.2 Å, b = 9.1 Å, c = 15.4 Å, β ≈ 99.3°[8] |

| Unit Cell Volume (ų) | 1564.53[2] | 459.1 | ~726 |

| Z (formula units/cell) | 18 | 2 | 2 |

Synthesis Methodologies

The synthesis route significantly influences the final product's structure, particle size, and purity. Common methods include sol-gel, co-precipitation, and hydrothermal synthesis.

Sol-Gel Synthesis

The sol-gel process is a versatile method for preparing amorphous or crystalline zinc aluminosilicate nanoparticles at relatively low temperatures.[9][10] It involves the hydrolysis and condensation of molecular precursors.

Experimental Protocol: Sol-Gel Synthesis of Amorphous Zinc Aluminosilicate

-

Precursor Solution Preparation:

-

Dissolve zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in ethanol with continuous stirring.

-

In a separate beaker, mix tetraethyl orthosilicate (TEOS) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in ethanol.

-

-

Hydrolysis and Condensation:

-

Slowly add the zinc acetate solution to the TEOS/aluminum nitrate solution under vigorous stirring.

-

Add a mixture of deionized water and ethanol dropwise to initiate hydrolysis. The molar ratio of water to TEOS is a critical parameter.

-

Continue stirring for several hours at room temperature to form a homogeneous sol.

-

-

Gelation and Aging:

-

Allow the sol to age in a sealed container for 24-48 hours until a rigid gel is formed.

-

-

Drying and Calcination:

-

Dry the gel at 60-100 °C for 12-24 hours to remove the solvent, forming a xerogel.

-

Calcine the xerogel in a furnace at a temperature range of 500-800 °C for several hours to obtain the final zinc aluminosilicate powder. The calcination temperature will influence the degree of crystallinity.

-

Caption: Workflow for the sol-gel synthesis of zinc aluminosilicate.

Co-Precipitation Synthesis

Co-precipitation is a straightforward and scalable method for producing zinc aluminosilicate powders.[11] It involves the simultaneous precipitation of zinc and aluminum hydroxides with a silicate source.

Experimental Protocol: Co-Precipitation of Zinc Aluminosilicate

-

Solution Preparation:

-

Prepare an aqueous solution of zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) in the desired molar ratio.

-

Prepare a separate aqueous solution of sodium silicate (Na₂SiO₃).

-

-

Precipitation:

-

Slowly add the sodium silicate solution to the zinc and aluminum chloride solution under vigorous stirring.

-

Adjust the pH of the mixture to a value between 7 and 9 by adding a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), to induce precipitation.

-

-

Aging and Filtration:

-

Age the resulting precipitate in the mother liquor for a few hours to ensure complete reaction and improve particle properties.

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove residual ions.

-

-

Drying:

-

Dry the washed precipitate in an oven at 100-120 °C overnight to obtain the final zinc aluminosilicate powder.

-

Structural Characterization Techniques

A multi-technique approach is essential for a thorough characterization of the structure of this compound.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystalline phases and crystallinity of the material.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation:

-

Grind the zinc aluminosilicate powder to a fine, homogeneous powder using an agate mortar and pestle.

-

Mount the powder on a sample holder, ensuring a flat and level surface.

-

-

Instrument Parameters:

-

X-ray Source: Cu Kα (λ = 1.5406 Å) is commonly used.

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 80° is a common range for initial phase identification.

-

Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/min are suitable for routine analysis. For Rietveld refinement, slower scan speeds are recommended.

-

-

Data Analysis:

Caption: Workflow for XRD analysis of zinc aluminosilicate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of chemical bonds, providing information about the functional groups and the silicate/aluminate network structure.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the zinc aluminosilicate sample and potassium bromide (KBr) powder to remove any adsorbed water.

-

Mix approximately 1-2 mg of the sample with 100-200 mg of KBr in an agate mortar and pestle.[14]

-

Grind the mixture to a very fine powder to minimize scattering.[1]

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.[14]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

-

-

Spectral Interpretation:

-

~3450 cm⁻¹ and ~1630 cm⁻¹: O-H stretching and bending vibrations of adsorbed water.

-

~1000-1100 cm⁻¹: Asymmetric stretching vibrations of Si-O-Si and Si-O-Al bonds.

-

~600-800 cm⁻¹: Symmetric stretching vibrations of the aluminosilicate network.

-

~450-550 cm⁻¹: Bending vibrations of Si-O-Si and O-Si-O bonds.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²⁹Si and ²⁷Al MAS (Magic Angle Spinning) NMR, provides detailed information about the local coordination environment of silicon and aluminum atoms in the aluminosilicate framework.

Experimental Protocol: Solid-State NMR Analysis

-

Sample Preparation:

-

Pack the finely ground zinc aluminosilicate powder into a zirconia rotor (e.g., 4 mm or 7 mm diameter).

-

-

²⁷Al MAS NMR:

-

Spectrometer Frequency: High magnetic fields (e.g., 11.7 T or higher) are preferable for better resolution.

-

Spinning Speed: 10-15 kHz or higher to average out anisotropic interactions.

-

Pulse Sequence: A single-pulse experiment is often sufficient.

-

Reference: An external reference of 1M aqueous Al(NO₃)₃ solution is used.

-

Interpretation: Chemical shifts around +50 to +60 ppm indicate tetrahedrally coordinated aluminum (AlO₄), while shifts around 0 ppm are characteristic of octahedrally coordinated aluminum (AlO₆).

-

-

²⁹Si MAS NMR:

-

Spinning Speed: 5-10 kHz.

-

Pulse Sequence: A single-pulse experiment with high-power proton decoupling.

-

Reference: External reference such as tetramethylsilane (TMS).

-

Interpretation: The chemical shift of ²⁹Si is sensitive to the number of next-nearest neighbor aluminum atoms, providing information on the Si/Al distribution in the framework.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration processes, and phase transitions of the material.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation:

-

Weigh 5-10 mg of the zinc aluminosilicate powder into an alumina or platinum crucible.

-

-

Instrument Parameters:

-

Temperature Range: Typically from room temperature to 1000 °C or higher.

-

Heating Rate: A linear heating rate of 10 °C/min is common.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition, while an oxidizing atmosphere (e.g., air) can be used to investigate oxidative stability.

-

Gas Flow Rate: Typically 20-50 mL/min.

-

-

Data Interpretation:

-

TGA: Mass loss below ~200 °C corresponds to the removal of physisorbed water. Mass loss at higher temperatures can be attributed to dehydroxylation or decomposition.

-

DSC: Endothermic peaks are associated with dehydration, melting, or solid-state phase transitions. Exothermic peaks can indicate crystallization of an amorphous phase or other chemical reactions.

-

Caption: Integrated workflow for the characterization of zinc aluminosilicate.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microwave-Assisted Hydrothermal Synthesis of Zinc-Aluminum Spinel ZnAl2O4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 13. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]

- 14. drawellanalytical.com [drawellanalytical.com]

Thermal Stability of Silicic Acid, Aluminum Zinc Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Silicic acid, aluminum zinc salt" is a term that describes a class of inorganic compounds more formally known as zinc aluminum silicates. These materials, which can be amorphous or crystalline, are of significant interest in various scientific and industrial fields, including catalysis, ceramics, and potentially as excipients or active agents in drug delivery systems. Their utility is often dictated by their structural and thermal properties.

This technical guide provides an in-depth analysis of the thermal stability of zinc aluminum silicates. Understanding the thermal behavior of these compounds is critical for their application, as it determines their processing parameters, operational limits, and degradation pathways. This document outlines the typical thermal events observed during the analysis of these materials, provides detailed experimental protocols for their characterization, and presents the data in a clear, comparative format.

Thermal Decomposition Profile

The thermal decomposition of a hydrated zinc aluminum silicate typically proceeds through a series of distinct stages when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These stages involve the loss of water, structural hydroxyl groups, and eventual phase transformations at higher temperatures.

A generalized workflow for the synthesis and thermal analysis of these materials is presented below.

Caption: A generalized workflow for the synthesis and subsequent thermal analysis of zinc aluminum silicate.

The logical progression of thermal events during the heating of a hydrated zinc aluminum silicate is illustrated in the following diagram.

Caption: The logical sequence of thermal events for a hydrated zinc aluminum silicate upon heating.

Quantitative Thermal Analysis Data

The following table summarizes the typical thermal events, associated temperature ranges, and mass loss observed for zinc aluminum silicate and related materials. The data is compiled from various studies on materials synthesized under different conditions.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 25 - 250 | 5 - 15 | Removal of physically adsorbed and interlayer water molecules. |

| Dehydroxylation | 200 - 500 | 2 - 10 | Condensation and removal of structural hydroxyl (-OH) groups as water. |

| Crystallization | > 700 | Minimal | Exothermic transitions as the amorphous structure converts to crystalline phases like willemite (Zn₂SiO₄) or zinc aluminate (ZnAl₂O₃). |

| High-Temperature Transformations | > 900 | Minimal | Further phase transitions and sintering of the crystalline material. For instance, the formation of willemite from zinc oxide and silica often requires temperatures above 900 °C. |

Experimental Protocols

The characterization of the thermal stability of zinc aluminum silicates is primarily conducted using simultaneous thermal analysis (STA), which combines thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass change associated with decomposition and phase transition events.

Instrumentation: A simultaneous TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of the dried zinc aluminum silicate powder (typically 5-10 mg) is accurately weighed and placed into an alumina or platinum crucible.

-

Instrument Setup:

-

The sample is placed in the instrument's furnace.

-

An inert atmosphere (e.g., nitrogen or argon) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 1200-1400 °C).

-

A constant heating rate is applied, typically 10 °C/min.

-

-

Data Acquisition: The instrument continuously records the sample's mass, the temperature difference between the sample and a reference, and the furnace temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify the onset and peak temperatures of thermal events, as well as the percentage of mass loss for each decomposition step.

The experimental workflow for TGA/DSC analysis is depicted in the diagram below.

Caption: A step-by-step workflow for performing TGA/DSC analysis on zinc aluminum silicate.

Conclusion

The thermal stability of "this compound," or zinc aluminum silicate, is a complex property that is highly dependent on the material's specific composition, structure, and hydration state. Generally, these materials exhibit a multi-stage decomposition profile characterized by dehydration, dehydroxylation, and high-temperature crystallization. A thorough understanding of these thermal events, as detailed in this guide, is essential for the successful application of these materials in research and development, particularly in fields requiring thermal processing or operation at elevated temperatures. The provided experimental protocols offer a standardized approach for the characterization of their thermal behavior, ensuring reliable and reproducible results.

A Technical Guide to the Surface Area and Porosity of Zinc Aluminosilicates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc aluminosilicates are a versatile class of materials characterized by their robust framework, tunable acidity, and significant porous structures. These materials, which integrate zinc ions into an aluminosilicate matrix, are garnering increasing attention across various scientific domains. For researchers in catalysis, their high surface area and tailored pore networks offer unique environments for chemical reactions. For scientists and professionals in drug development, the precisely controlled porosity and biocompatibility of zinc aluminosilicates present significant opportunities for advanced drug delivery systems, where they can act as high-capacity carriers for therapeutic agents.

This technical guide provides an in-depth exploration of the two most critical physical properties of zinc aluminosilicates: surface area and porosity. It details the methodologies used to characterize these features, summarizes key quantitative data from recent studies, and illustrates the fundamental relationships between material synthesis and the resulting porous architecture.

Core Concepts: The Significance of Surface Area and Porosity

The performance of zinc aluminosilicates in applications ranging from heterogeneous catalysis to controlled drug release is intrinsically linked to their textural properties.

-

Specific Surface Area: Defined as the total surface area of a material per unit of mass, this property is crucial for applications involving adsorption and surface reactions. A higher specific surface area, typically measured in m²/g, provides more active sites for catalytic processes and allows for a greater loading capacity of pharmaceutical compounds. The Brunauer-Emmett-Teller (BET) method is the most widely accepted technique for determining this value.[1]

-

Porosity and Pore Volume: Porosity refers to the void space within a material. The total pore volume (cm³/g) dictates the maximum amount of a substance (e.g., a drug molecule) that can be stored within the material. The nature of this porosity is further defined by the size of the pores:

-

Micropores: < 2 nm in diameter

-

Mesopores: 2 to 50 nm in diameter[1]

-

Macropores: > 50 nm in diameter

-

-

Pore Size Distribution: This parameter describes the range and frequency of different pore sizes within the material. A narrow, well-defined pore size distribution is often essential for size-selective catalysis and for controlling the release kinetics of encapsulated molecules. The Barrett-Joyner-Halenda (BJH) method is commonly used to calculate pore size distribution from nitrogen desorption data.[2]

Materials exhibiting both micro- and mesopores are of particular interest.[3] Mesoporous structures, often identified by a Type IV isotherm with a hysteresis loop, are indicative of an ordered pore arrangement suitable for accommodating larger molecules like active pharmaceutical ingredients.[1][4]

Synthesis and Control of Porous Architecture

The textural properties of zinc aluminosilicates are not intrinsic but are instead a direct consequence of the synthesis method and conditions. Researchers can manipulate these parameters to achieve desired surface areas and pore characteristics. Key synthesis variables include the choice of precursors (e.g., zinc nitrate, sodium silicate), the molar ratios of components (e.g., Al:Si or Zn:Si), pH, aging temperature and time, and the final calcination temperature.[4][5]

For instance, the sol-gel method, followed by hydrothermal treatment and calcination, is a common route for producing porous zinc aluminosilicates.[4] The calcination step is critical for removing organic templates and water, which liberates the pore volume and solidifies the material's framework.[4] The relationship between these synthesis parameters and the final material properties is a logical workflow that can be systematically controlled.

Quantitative Data on Zinc Aluminosilicate Properties

The following tables summarize quantitative data on the surface area and porosity of zinc aluminosilicates and related materials as reported in the literature. These values highlight the range of properties achievable through different synthesis strategies.

Table 1: Textural Properties of Various Aluminosilicate and Zinc Silicate Materials

| Material Description | Synthesis / Treatment | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (Å) | Reference |

| Aluminosilicate (AS) | Synthesized from Sugarcane Bagasse Fly Ash | Data not specified | Data not specified | ~37 | [2] |

| Zinc Silicate (ZS) | Synthesized from Sugarcane Bagasse Fly Ash | Data not specified | Data not specified | Monodomal structure | [4] |

| Amorphous Aluminosilicates | Sol-gel via hydrolysis in acidic medium | Variable | Variable | Micro/Meso/Macro | [6] |

| Kaolin (Reference Material) | ASTM D3663-84 Protocol | 10.9 | Not specified | Not specified | [7] |

| Silica Alumina (Reference) | ASTM D3663-84 Protocol | 291 | Not specified | Not specified | [7] |

Experimental Protocols for Characterization

The characterization of surface area and porosity is predominantly carried out using gas physisorption analysis.[6] The following protocol outlines the standard procedure based on the nitrogen adsorption-desorption technique.

Principle

Gas adsorption analysis measures the amount of gas (typically nitrogen) that adsorbs onto a solid surface as a function of relative pressure at a constant, cryogenic temperature (77 K, the boiling point of liquid nitrogen).[2][6] By analyzing the resulting adsorption-desorption isotherm, one can calculate the specific surface area, pore volume, and pore size distribution.[1]

Instrumentation

-

Automated gas sorption analyzer (e.g., Micromeritics 3Flex, Micromeritics Gemini 2375).[2][6]

-

Sample tubes, heating mantles, and a vacuum pump for degassing.

-

High-purity nitrogen and helium gas.

-

Liquid nitrogen in a dewar.

Experimental Workflow

The overall workflow involves preparing the sample, performing the measurement, and analyzing the resulting data.

Detailed Procedure

-

Sample Preparation (Degassing/Outgassing):

-

Accurately weigh approximately 100-200 mg of the zinc aluminosilicate sample into a clean, dry sample tube.[6]

-

Attach the sample tube to the degassing port of the analyzer.

-

Heat the sample under a high vacuum (e.g., ~0.05 mbar). A typical degassing condition for aluminosilicates is 300°C for a minimum of 3-4 hours, often overnight, to remove adsorbed water and other volatile impurities from the surface.[6][7] This step is critical for obtaining accurate and reproducible results.[7]

-

After degassing, cool the sample to room temperature while maintaining the vacuum.

-

-

Nitrogen Adsorption-Desorption Measurement:

-

Transfer the sample tube to the analysis port of the instrument.

-

Immerse the lower part of the sample tube in a dewar filled with liquid nitrogen to maintain a constant temperature of 77 K.[2]

-

The instrument then automatically doses the sample with known volumes of nitrogen gas at incrementally increasing pressures.

-

At each pressure point, the system waits for equilibrium to be reached before recording the final pressure. This process generates the adsorption isotherm .[6]

-

Once the relative pressure (P/P₀) approaches 1.0, the process is reversed. The pressure is incrementally decreased, allowing the adsorbed nitrogen to desorb from the sample. This generates the desorption isotherm .[2]

-

-

Data Analysis:

-

BET Surface Area: The specific surface area is calculated from the adsorption isotherm data using the BET equation, typically in the relative pressure range of 0.05 to 0.35.[8] This method determines the amount of nitrogen gas required to form a single molecular layer (a monolayer) on the material's surface.[1]

-

Pore Size Distribution and Volume: The pore size distribution is commonly calculated from the desorption branch of the isotherm using the BJH method.[2] This model uses the Kelvin equation to relate the pressure at which condensation/evaporation occurs to the size of the pores. The total pore volume is determined from the amount of nitrogen adsorbed at the highest relative pressure (close to 1.0).[1]

-

Conclusion

The surface area and porosity of zinc aluminosilicates are defining characteristics that dictate their utility in high-performance applications, including catalysis and advanced drug delivery. As demonstrated, these properties can be intentionally engineered through careful control of synthesis conditions. The standardized method for characterizing these materials is gas physisorption, a powerful technique that provides quantitative data on surface area, pore volume, and pore size distribution. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals seeking to utilize or develop zinc aluminosilicate materials for specific scientific and therapeutic purposes.

References

- 1. cdn.intertek.com [cdn.intertek.com]

- 2. Specific Surface Area and Porosity Measurements of Aluminosilicate Adsorbents : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of aluminosilicate and zinc silicate from sugarcane bagasse fly ash for adsorption of aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What drives porosity in aluminosilicate zeolites? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

Hydrothermal Synthesis of Crystalline Aluminosilicates: A Technical Guide

Crystalline aluminosilicates, particularly zeolites, are a cornerstone of modern materials science, with profound applications ranging from industrial catalysis and separations to advanced drug delivery systems.[1][2][3] Their unique microporous structures, high surface areas, and ion-exchange capabilities are directly tailored by their synthesis conditions.[4][5] Hydrothermal synthesis stands out as the most prevalent and versatile method for producing high-purity, crystalline aluminosilicates, mimicking the natural geological processes of zeolite formation under controlled laboratory conditions.[5][6]

This technical guide provides an in-depth exploration of the hydrothermal synthesis of crystalline aluminosilicates, designed for researchers, scientists, and professionals in drug development. It covers the fundamental mechanism, key experimental variables, detailed protocols, and the resulting material properties, with a focus on quantitative data and procedural workflows.

Core Principles and Mechanism of Hydrothermal Synthesis

Hydrothermal synthesis is a complex process that transforms amorphous precursors into a crystalline solid phase within an aqueous solution under elevated temperature and pressure.[7] The generally accepted mechanism proceeds through a solution-mediation model, which can be broken down into four primary stages.[7][8]

-

Dissolution : Silicon and aluminum precursor sources are dissolved in an alkaline medium (e.g., NaOH or KOH). The high pH facilitates the breakdown of the sources into soluble silicate and aluminate ions.[8]

-

Gel Formation : The dissolved silicate and aluminate ions undergo condensation reactions to form an amorphous, hydrated aluminosilicate gel. This gel acts as a reservoir of nutrients for the subsequent steps.[8][9]

-

Nucleation : Within the gel or solution, small, ordered regions, or nuclei, of the crystalline zeolite phase begin to form. This is a critical discontinuity where local, isolated order transitions into a periodic crystal lattice.[7] This step can be accelerated by adding "seed" crystals.[10]

-

Crystal Growth : The formed nuclei grow by progressively adding more silicate and aluminate species from the surrounding amorphous gel, eventually consuming the gel and resulting in the final crystalline product.[7]

Key Factors Influencing Synthesis

The final properties of the synthesized aluminosilicate—such as crystal structure, size, Si/Al ratio, and porosity—are highly dependent on a range of synthesis parameters.[11][12] Precise control over these variables is crucial for tailoring materials for specific applications.

-

Temperature & Time : Crystallization temperature and duration significantly impact the final phase and crystallinity. Higher temperatures generally accelerate crystallization but can also lead to the formation of denser, less desirable phases if not properly controlled.[12] Synthesis is typically conducted between 80-200 °C.[6]

-

Molar Composition (Si/Al Ratio) : The silica-to-alumina ratio in the initial gel is a primary determinant of the final zeolite framework type.[2] Low ratios (Si/Al ≤ 5) tend to produce zeolites like A, X, and Y, while high ratios (Si/Al ≥ 5) favor structures like ZSM-5 and Beta.[2]

-

Alkalinity (pH) : The concentration of hydroxide ions (OH⁻) affects the dissolution rate of precursors and the speciation of silicate and aluminate ions in the solution.[4][8] An optimal pH range is necessary; if the alkalinity is too high, the synthesized crystals may redissolve.[12]

-

Water Content : Water acts as the solvent and a medium for ion transport.[12] The H₂O/Na₂O ratio can influence the viscosity of the gel and the kinetics of crystallization. Excessive water can dilute the reagents and hinder crystal formation.[12][13]

-

Structure-Directing Agents (SDAs) : Organic molecules, often tetraalkylammonium cations, can be used as templates to direct the formation of specific framework structures.[7] These SDAs are later removed by calcination to expose the microporous network.

Experimental Protocols & Workflows

While specific parameters vary for each zeolite type, a generalized workflow for hydrothermal synthesis can be established. This process is typically carried out in a Teflon-lined stainless-steel autoclave.

Protocol: Synthesis of Zeolite A from Kaolin

Zeolite A is widely used for its ion-exchange properties. This protocol is adapted from studies using kaolin as a natural, low-cost aluminosilicate source.[9]

-

Metakaolin Preparation : Calcine natural kaolin at 800 °C for 5 hours to obtain reactive metakaolin.[9]

-

Gel Preparation : Mix the metakaolin with a 5 M NaOH solution. A typical molar ratio is 8:1 of NaOH to metakaolin.[9]

-

Hydrothermal Treatment : Transfer the mixture to a closed reaction vessel and heat to 90 °C for 6 hours under stirring.[9]

-

Product Recovery : After cooling, wash the resulting white solid product repeatedly with distilled water until the pH of the filtrate is neutral.

-

Drying : Dry the final product in an oven at 110 °C overnight.[9]

Protocol: Synthesis of ZSM-5 Zeolite

ZSM-5 is a high-silica zeolite with significant industrial importance in catalysis. This protocol uses a desilication solution as a silicon source.[10][14]

-

Precursor Preparation : Prepare a synthesis gel with a molar composition of SiO₂:Al₂O₃:Na₂O:H₂O:n-butylamine = 1:0.005:0.2:30:0.4.[10] Use a desilication solution or silica sol as the silicon source, sodium aluminate as the aluminum source, and n-butylamine as the SDA.

-

Seeding : Add ZSM-5 seed crystals (approximately 4% of the total SiO₂ mass) to the gel to accelerate crystallization.[10]

-

Mixing : Stir the mixture for 30 minutes to ensure a homogeneous emulsion gel.[14]

-

Hydrothermal Treatment : Transfer the gel into a 100 mL Teflon-lined hydrothermal reactor and heat at 170 °C for 12 hours.[10][14]

-

Product Recovery : After the reaction, filter the suspension, wash the product to a neutral pH, and dry at 110 °C for 12 hours.[10]

-

Calcination : Calcine the dried sample at 550 °C for 6 hours in a muffle furnace to remove the n-butylamine template.[10][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on hydrothermal synthesis, highlighting the relationship between synthesis conditions and final material properties.

Table 1: Synthesis Parameters and Properties of ZSM-5 Zeolite [10][14]

| Parameter | Value | Resulting Property | Value |

|---|---|---|---|

| SiO₂/Al₂O₃ Molar Ratio | 200 | Relative Crystallinity | 101.48% |

| Na₂O/SiO₂ Molar Ratio | 0.2 | Specific Surface Area | 337.48 m²/g |

| Crystallization Temp. | 170 °C | Pore Volume | 0.190 cm³/g |

| Crystallization Time | 12 h | Final SiO₂ Content | 97.52 wt% |

| Template | n-butylamine | Final Al₂O₃ Content | 1.58 wt% |

Table 2: Synthesis Conditions for Various Zeolite Types

| Zeolite Type | Si/Al Ratio | Temp (°C) | Time (h) | Alkalinity (Molar Ratio) | Key Properties/Source |

|---|---|---|---|---|---|

| Zeolite A | 1.02 | 90 | 3 | Na₂O/SiO₂ = 0.44 | 90% crystallinity, CEC = 295 mg CaCO₃/g.[9] |

| Zeolite X | 1.13 | 110 | 5 | Na₂O/SiO₂ = 1.4 | Surface area = 453 m²/g, CEC = 248 mg/g.[13] |

| ZSM-5/Beta | 1.0 | 110-170 | 12-72 | TEAOH/SiO₂ = 0.05-0.25 | Hierarchical pores, high external surface area.[15][16] |

| Na-X | Low | 100 | 48 | High Na₂O | High purity, Surface area = 766 m²/g.[5] |

Table 3: Textural Properties of Synthesized Zeolites [5]

| Zeolite Product | BET Surface Area (m²/g) | Micropore Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|---|

| Na-X | 766 | 644 | 0.26 |

| Na-X/Na-P Mixture | 439 | 363 | 0.16 |

| Hydroxysodalite | 45 | 32 | 0.03 |

Applications in Drug Development

The precise control over pore size, surface chemistry, and particle morphology afforded by hydrothermal synthesis makes crystalline aluminosilicates highly attractive for biomedical applications.[3][17] Their ability to encapsulate, protect, and control the release of therapeutic agents is of particular interest to drug development professionals.[18][19]

-

Targeted Drug Delivery : Synthetic aluminosilicates like montmorillonites and zeolites can be loaded with drugs such as 5-fluorouracil or thiamine hydrochloride. The release of these drugs can be controlled by the local pH, allowing for targeted delivery to specific environments in the body, such as gastric or intestinal fluids.[3]

-

Sorbents for Medical Use : Their high ion-exchange capacity and porosity make them effective as sorbents for removing toxins (entero- and hemosorption).[3][17]

-

Biocompatibility : Studies have shown that synthetic aluminosilicates can be designed to be non-toxic and exhibit low hemolytic activity, making them suitable for in-vivo applications.[3]

-

Carriers for Sustained Release : By functionalizing the surface of aluminosilicates, for example with chitosan, the release kinetics of entrapped drugs can be significantly slowed, enabling sustained-release formulations.[18]

References

- 1. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. What drives porosity in aluminosilicate zeolites? - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00034C [pubs.rsc.org]

- 5. Hydrothermal synthesis of zeolites using silica extracted from tropical volcanic ash - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00065F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A review on synthesis of zeolites from natural clay resources and waste ash: Recent approaches and progress [eae.edu.eu]

- 10. mdpi.com [mdpi.com]

- 11. Does Water Enable Porosity in Aluminosilicate Zeolites? Porous Frameworks versus Dense Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. One-Step Hydrothermal Synthesis of Zeolite X Powder from Natural Low-Grade Diatomite - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid hydrothermal synthesis of hierarchical ZSM-5/beta composite zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Directed Hydrothermal Synthesis of Aluminosilicates of Various Structural Types and Prospects for Their Use in Medicine - Golubeva - Žurnal neorganičeskoj himii [medjrf.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Sol-Gel Synthesis of Silicic Acid, Aluminum, and Zinc Salt Composites

This technical guide provides an in-depth overview of the sol-gel methodology for preparing multicomponent materials composed of silicic acid, aluminum, and zinc salts, often resulting in a ternary oxide system (SiO₂-Al₂O₃-ZnO). The sol-gel process is a versatile wet-chemical technique that allows for the synthesis of these materials at relatively low temperatures, offering precise control over the final product's chemical composition, microstructure, and homogeneity.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of these advanced materials.

Core Principles of the Sol-Gel Process

The sol-gel process involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" phase (a three-dimensional network of particles).[1] The process can be broadly divided into the following stages:

-

Hydrolysis and Condensation: Metal alkoxides or metal salts are used as precursors. In the presence of water and a catalyst (acid or base), these precursors undergo hydrolysis to form hydroxyl groups. Subsequently, condensation reactions between these hydroxyl groups lead to the formation of a network of metal-oxygen-metal bonds, resulting in the gel.[2]

-

Gelation: As the condensation reactions continue, the viscosity of the sol increases until a continuous network is formed, entrapping the solvent. This point is known as the gelation point.

-

Aging: The gel is allowed to rest in its mother liquor for a period. During this stage, further condensation occurs, strengthening the gel network. The structure and properties of the gel can change significantly during aging.

-

Drying: The solvent is removed from the gel network. This is a critical step as it can cause significant shrinkage and cracking of the gel. The method of drying determines the final properties of the material, leading to the formation of xerogels (dried under ambient pressure) or aerogels (dried under supercritical conditions).

-

Thermal Treatment (Calcination): The dried gel is heated at elevated temperatures to remove residual organic compounds, induce further condensation, and promote crystallization of the desired oxide phases.

Experimental Protocols for Ternary SiO₂-Al₂O₃-ZnO Synthesis

While a single, standardized protocol for "silicic acid, aluminum zinc salt" is not universally established, the following detailed methodologies are synthesized from various successful preparations of related ternary composite materials.

Protocol I: Synthesis from Nitrate and Alkoxide Precursors

This protocol is adapted from studies on the synthesis of Al₂O₃-SiO₂-ZnO composites.

2.1.1. Materials:

-

Silicon Precursor: Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Aluminum Precursor: Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Zinc Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Solvent: Ethanol (C₂H₅OH)

-

Catalyst: Hydrochloric acid (HCl) or Nitric acid (HNO₃)

2.1.2. Procedure:

-

Preparation of the Silica Sol:

-

In a flask, mix TEOS with ethanol in a 1:4 molar ratio.

-

Separately, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl).

-

Add the acidic water to the TEOS/ethanol solution dropwise while stirring vigorously. The molar ratio of water to TEOS is crucial and typically ranges from 4:1 to 16:1. Continue stirring for at least 1 hour to ensure partial hydrolysis of the TEOS.

-

-

Addition of Aluminum and Zinc Precursors:

-

Dissolve the required amounts of aluminum nitrate nonahydrate and zinc nitrate hexahydrate in ethanol. The molar ratios of Si:Al:Zn can be varied to achieve the desired composition.

-

Slowly add the ethanolic solution of aluminum and zinc nitrates to the pre-hydrolyzed silica sol under continuous stirring.

-

-

Gelation and Aging:

-

Continue stirring the mixture at room temperature until a viscous sol is formed.

-

Cover the container and allow the sol to age at a constant temperature (e.g., 60°C) until a rigid gel is formed. Gelation time can vary from hours to days depending on the specific conditions.

-

After gelation, continue aging the wet gel for a period of 24 to 72 hours to strengthen the network.

-

-

Drying and Calcination:

-

Dry the aged gel in an oven at a temperature between 60°C and 120°C for 12 to 24 hours to obtain a xerogel.

-

The dried gel is then calcined in a furnace. The temperature is ramped up slowly (e.g., 2-5°C/min) to the final calcination temperature, which typically ranges from 500°C to 1000°C, and held for several hours. The final temperature determines the crystallinity and phase composition of the material.[3]

-

Quantitative Data from Sol-Gel Synthesis

The following tables summarize quantitative data extracted from various studies on the sol-gel synthesis of related materials.

Table 1: Precursor and Solvent Ratios

| Parameter | Value/Range | Reference/Notes |

| TEOS:Ethanol (molar ratio) | 1:4 to 1:10 | Common solvent ratio for TEOS hydrolysis. |

| H₂O:TEOS (molar ratio) | 4:1 to 16:1 | Affects the rate of hydrolysis and condensation. |

| Catalyst (HCl) concentration | 0.01 M to 0.1 M | Influences gelation time and network structure. |

| ZnO:SiO₂ (molar ratio) | 10:90 to 30:70 | Studied for ZnO-SiO₂ nanocomposites.[4] |

| Al doping in ZnO (at.%) | 1 to 2 | For Al-doped ZnO thin films. |

| Ag loading (wt.%) | 20 | In Ag–SiO₂–Al₂O₃–ZnO catalysts. |

| Zinc content in Ag-catalyst (wt.%) | 15 | Optimal content for catalytic activity. |

Table 2: Reaction and Processing Conditions

| Parameter | Value/Range | Reference/Notes |

| Stirring Time (hydrolysis) | 1 - 3 hours | To ensure homogeneous mixing and reaction. |

| Gelation Temperature | Room Temp. to 60°C | Higher temperatures accelerate gelation. |

| Gelation Time | Hours to several days | Highly dependent on precursor concentration, pH, and temperature. |

| Aging Time | 24 - 72 hours | To strengthen the gel network. |

| Drying Temperature | 60 - 120°C | For the formation of xerogels. |

| Calcination Temperature | 500 - 1000°C | Determines the final phase and crystallinity.[3] |

| Heating Rate (calcination) | 2 - 5 °C/min | Slow heating helps to avoid cracking. |

Table 3: Resulting Material Properties

| Property | Value/Range | Conditions/Notes |

| Surface Area (BET) | ~0.5 m²/g | For Ag–SiO₂–Al₂O₃–ZnO catalyst. |

| Particle Size | 1.42 - 1.47 nm | ZnO nanoparticles in a SiO₂ matrix.[4] |

| ZnO Crystallite Size | 34 - 40 nm | After thermal treatment at 500°C.[5] |

| Film Transmission (Visible) | > 95% | For ZnO:Al–SiO₂ films.[5] |

| Electrical Resistivity | 6.2 x 10⁻⁴ Ω·cm | For Al-doped ZnO films.[5] |

Visualizations of the Sol-Gel Process

Experimental Workflow

The following diagram illustrates the general workflow for the sol-gel synthesis of a ternary SiO₂-Al₂O₃-ZnO composite.

Caption: General workflow for the sol-gel synthesis of SiO₂-Al₂O₃-ZnO.

Hydrolysis and Condensation of TEOS

This diagram illustrates the fundamental chemical reactions involved in the formation of the silica network from the TEOS precursor.

Caption: Hydrolysis and condensation reactions of TEOS.

Conclusion

The sol-gel method provides a powerful and adaptable platform for the synthesis of silicic acid, aluminum, and zinc salt composites. By carefully controlling the experimental parameters such as precursor ratios, pH, temperature, and thermal treatment, it is possible to tailor the structural, morphological, and functional properties of the final materials. This guide offers a foundational understanding and practical protocols for researchers to develop novel materials for a wide range of applications, from catalysis to drug delivery systems. Further research and optimization of the synthesis parameters will continue to expand the potential of these versatile materials.

References

An In-depth Technical Guide to the Co-Precipitation Synthesis of Zinc-Containing Aluminosilicates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the co-precipitation synthesis method for producing zinc-containing aluminosilicates. This versatile class of materials is gaining significant attention in various fields, including catalysis, adsorption, and drug delivery, owing to its unique physicochemical properties. This document details the experimental protocols, presents key quantitative data, and illustrates the underlying synthesis pathways.

Introduction to Co-Precipitation Synthesis

Co-precipitation is a widely utilized "bottom-up" approach for the synthesis of multi-component nanomaterials from aqueous solutions. The method involves the simultaneous precipitation of two or more cations from a homogeneous solution through the addition of a precipitating agent. This technique offers several advantages, including excellent compositional control, high product homogeneity, relatively low synthesis temperatures, and scalability.

In the context of zinc-containing aluminosilicates, co-precipitation allows for the intimate mixing of zinc, aluminum, and silicon precursors at the atomic level, facilitating the incorporation of zinc into the aluminosilicate framework. The properties of the final material, such as crystallinity, surface area, and porosity, are highly dependent on key synthesis parameters, including the nature of the precursors, their concentrations, the pH of the solution, reaction temperature, and subsequent thermal treatment.

Experimental Protocols

While specific experimental conditions can be tailored to achieve desired material properties, the following section outlines a general yet detailed protocol for the co-precipitation synthesis of zinc-containing aluminosilicates, based on established methodologies for related materials.

Materials and Precursors

-

Zinc Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), zinc sulfate heptahydrate (ZnSO₄·7H₂O), or zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O).

-

Aluminum Source: Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or aluminum chloride hexahydrate (AlCl₃·6H₂O).

-

Silicon Source: Sodium silicate solution (Na₂SiO₃) or tetraethyl orthosilicate (TEOS).

-

Precipitating Agent: Sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), or sodium carbonate (Na₂CO₃).

-

Solvent: Deionized water.

Synthesis Procedure

-

Precursor Solution Preparation:

-

Aqueous solutions of the zinc and aluminum salts are prepared by dissolving the respective precursors in deionized water to achieve the desired molar concentrations.

-

A separate aqueous solution of the silicon source is prepared. If using sodium silicate, it is dissolved in deionized water. If using TEOS, it is typically hydrolyzed first in an acidic or basic aqueous solution.

-

-

Co-Precipitation:

-

The precursor solutions are mixed together in a reaction vessel under vigorous stirring.

-

The precipitating agent solution is added dropwise to the mixed precursor solution to induce the simultaneous precipitation of the metal hydroxides or carbonates. The pH of the mixture is carefully monitored and maintained at a specific value (typically between 7 and 10) throughout the addition.

-

The reaction temperature is controlled and maintained at a constant value, often ranging from room temperature to 80°C.

-

-

Aging:

-

After the complete addition of the precipitating agent, the resulting suspension is continuously stirred at the reaction temperature for a specific period (aging time), which can range from a few hours to 24 hours. This step allows for the completion of the precipitation process and the evolution of the precipitate's structure.

-

-

Washing and Filtration:

-

The precipitate is separated from the mother liquor by centrifugation or filtration.

-

The collected solid is washed several times with deionized water to remove residual ions and byproducts from the reaction. Washing is typically continued until the wash water reaches a neutral pH.

-

-

Drying:

-

The washed precipitate is dried in an oven at a temperature typically between 60°C and 120°C for 12 to 24 hours to remove the excess water.

-

-

Calcination:

-

The dried powder is calcined in a muffle furnace at a specific temperature, often ranging from 300°C to 800°C, for several hours. The calcination step is crucial for the decomposition of the hydroxide or carbonate precursors into the final zinc-containing aluminosilicate oxide and for the development of the desired crystalline structure and porosity.

-

Quantitative Data and Characterization

The physicochemical properties of co-precipitated zinc-containing aluminosilicates are highly dependent on the synthesis parameters. The following tables summarize representative quantitative data obtained from the characterization of such materials.

Table 1: Influence of Molar Ratio on Physicochemical Properties of Zinc Silicates and Aluminosilicates

| Material | Molar Ratio (Al:Si or Zn:Si) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Aluminosilicate | 0.08 | 450 | 0.85 | 7.5 |

| Zinc Silicate | 0.08 | 380 | 0.72 | 7.6 |

Data adapted from a study on adsorbents synthesized from sugarcane bagasse fly ash, which may not represent a direct co-precipitation method but illustrates the impact of composition on textural properties.

Table 2: Physicochemical Properties of a Zinc-Based Adsorbent Prepared by Co-Precipitation

| Property | Value |

| Specific Surface Area | 67.63 m²/g |

| Pore Volume | 0.202 cm³/g |

| Average Pore Diameter | 10.94 nm |

This data is for a zinc-based desulfurizer and serves as an example of properties for materials synthesized via co-precipitation.[1]

Visualization of Synthesis and Mechanisms

Experimental Workflow

The co-precipitation synthesis of zinc-containing aluminosilicates can be visualized as a sequential process, as depicted in the following workflow diagram.

Caption: Experimental workflow for the co-precipitation synthesis.

Proposed Formation Mechanism

The incorporation of zinc into the aluminosilicate structure during co-precipitation is a complex process. One proposed mechanism involves the formation of a layered double hydroxide (LDH) intermediate.

Caption: Proposed mechanism of zinc aluminosilicate formation.

This mechanism suggests that in an alkaline solution, zinc and aluminum ions co-precipitate to form a Zn-Al LDH structure, with silicate species being incorporated into or adsorbed onto this structure. Subsequent calcination leads to the decomposition of the LDH and the formation of a mixed oxide phase, which then reorganizes into the final zinc-containing aluminosilicate framework. The intimate mixing at the LDH stage is crucial for achieving a homogeneous distribution of zinc within the final material.

Applications in Drug Development and Research

Zinc-containing aluminosilicates are emerging as promising materials in the pharmaceutical and biomedical fields. Their high surface area and porous structure make them suitable as carriers for drug delivery systems, potentially allowing for controlled release of therapeutic agents. The presence of zinc, an essential trace element with known biological activities, can also impart additional functionalities, such as antimicrobial or anti-inflammatory properties. Furthermore, their catalytic activity is being explored for the synthesis of pharmaceutical intermediates.

Conclusion

The co-precipitation method is a robust and versatile technique for the synthesis of zinc-containing aluminosilicates with tunable properties. By carefully controlling the synthesis parameters, researchers can tailor the material's characteristics to suit specific applications in drug development, catalysis, and beyond. The understanding of the experimental protocols and formation mechanisms outlined in this guide provides a solid foundation for the rational design and synthesis of these advanced materials.

References

Spectroscopic Analysis of Silicic Acid, Aluminum Zinc Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques utilized in the characterization of silicic acid, aluminum zinc salt. This complex inorganic compound presents unique analytical challenges requiring a multi-faceted spectroscopic approach to elucidate its structure, composition, and bonding characteristics. This document outlines the core principles, experimental protocols, and data interpretation for the key spectroscopic methods employed in the analysis of this and related aluminosilicate materials.

Introduction to Spectroscopic Characterization

The analysis of this compound necessitates a combination of spectroscopic techniques to probe the local environments of silicon, aluminum, and zinc, as well as the overall bonding framework. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the coordination and connectivity of silicon and aluminum atoms. X-ray Photoelectron Spectroscopy (XPS) is crucial for determining elemental composition and oxidation states at the surface. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the molecular vibrations and the nature of the chemical bonds within the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful tool for understanding the atomic-level structure of aluminosilicates.[1] By probing the local magnetic environments of specific isotopes, such as ²⁹Si and ²⁷Al, researchers can distinguish between different coordination states.[1]

Experimental Protocol: Solid-State NMR

A typical solid-state NMR experiment for the analysis of this compound would involve the following steps:

-

Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor.

-

Spectrometer Setup: The experiment is performed on a high-field solid-state NMR spectrometer.

-

Magic Angle Spinning (MAS): The rotor is spun at a high speed (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Pulse Sequences: Standard single-pulse experiments are typically used for initial surveys. For more detailed structural information, advanced techniques like cross-polarization (CP-MAS) and multiple-quantum MAS (MQMAS) can be employed.

-

Data Acquisition and Processing: The free induction decay (FID) is recorded and Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to standard compounds (e.g., tetramethylsilane for ²⁹Si and a 1M aqueous solution of Al(NO₃)₃ for ²⁷Al).

Diagram of the general workflow for NMR analysis:

Caption: General workflow for solid-state NMR analysis.

Data Interpretation and Expected Results

The following tables summarize the expected chemical shift ranges for ²⁹Si and ²⁷Al NMR spectroscopy based on data from related aluminosilicate materials.

Table 1: Expected ²⁹Si NMR Chemical Shift Ranges

| Silicon Environment | Qⁿ Designation | Expected Chemical Shift (ppm) | Reference |

| Monomeric Silicate | Q⁰ | -55 to -80 | [2] |

| Dimeric Silicate | Q¹ | -70 to -85 | [2] |

| Chain Silicate | Q² | -75 to -95 | [2] |

| Sheet Silicate | Q³ | -85 to -100 | [2] |

| Framework Silicate | Q⁴ | -105 to -120 | [2] |

Table 2: Expected ²⁷Al NMR Chemical Shift Ranges

| Aluminum Coordination | Environment | Expected Chemical Shift (ppm) | Reference |

| Tetrahedral (AlO₄) | Aluminosilicate | ~60 - 70 | [2] |

| Pentahedral (AlO₅) | Distorted Sites | ~30 - 40 | |

| Octahedral (AlO₆) | Six-coordinated aluminum | ~0 | [2] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol: XPS

-

Sample Preparation: A small amount of the powdered sample is mounted on a sample holder using double-sided adhesive tape.

-

Vacuum Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

Photoelectron Detection: The kinetic energy and number of electrons that escape from the surface of the material are measured by an electron analyzer.

-

Data Analysis: The binding energy of the electrons is calculated. Survey scans are used to identify all elements present, and high-resolution scans are performed on the peaks of interest to determine chemical states.

Diagram of the XPS analysis workflow:

Caption: Workflow for XPS analysis.

Data Interpretation and Expected Results

The binding energies of the core level electrons are sensitive to the chemical environment of the atoms.

Table 3: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Notes | Reference |

| Si | 2p | ~102-104 | Higher binding energy for more oxidized states. | |

| Al | 2p | ~74-76 | Dependent on coordination and bonding. | |

| Zn | 2p₃/₂ | ~1022 | Small binding energy shifts for different zinc compounds can make chemical state differentiation difficult with XPS alone.[3] | |

| O | 1s | ~531-533 | Can be deconvoluted to distinguish between different oxygen environments (e.g., Si-O-Al, Si-O-H, M-O). The O 1s spectrum for ZnO can be unusual, sometimes showing two peaks.[3] | |

| C | 1s | ~285 | Adventitious carbon, used for charge referencing. | [4] |

It is important to note that the Fe 2p region in XPS can be affected by the Auger Zn L₃M₁M₂₃ structure, which can lead to misidentification of iron if not carefully considered.[5] For zinc-containing compounds, analyzing the X-ray induced Zn LMM Auger peaks can be beneficial as they show a larger chemical shift with chemical state compared to the Zn 2p peaks.[3]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules. Both IR and Raman spectroscopy provide complementary information about the structure and bonding within the material. The interpretation of vibrational spectra of amorphous networks like silicates can be complex and may not be directly analogous to isolated molecules or crystalline structures.[6]

Experimental Protocol: IR and Raman Spectroscopy

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample is typically mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The sample is placed in the IR beam of a Fourier Transform Infrared (FTIR) spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

-

Measurement: The sample is illuminated with a monochromatic laser source. The scattered light is collected and analyzed by a spectrometer to detect the Raman shift.

-

Diagram of the complementary nature of vibrational spectroscopy:

Caption: Complementary nature of IR and Raman spectroscopy.

Data Interpretation and Expected Results

The vibrational spectra of aluminosilicates are characterized by bands corresponding to the stretching and bending modes of Si-O, Al-O, and O-H bonds.

Table 4: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Notes | Reference |

| ~3700-3000 | O-H stretching | Broad band indicative of hydrogen-bonded hydroxyl groups. | |

| ~1630 | H-O-H bending | Presence of adsorbed or structural water. | |

| ~1200-900 | Si-O-T (T=Si, Al) asymmetric stretching | A strong, broad band characteristic of silicate and aluminosilicate networks. The position is sensitive to the degree of polymerization. | [7] |

| ~800-600 | Si-O-T (T=Si, Al) symmetric stretching | [7] | |

| ~500-400 | O-Si-O and O-Al-O bending modes | [8] | |

| Below 400 | Lattice vibrations, Zn-O modes |

The intensity-weighted peak position of the Si-O-Si stretching mode has been shown to negatively correlate with the weighted average of the Si-O bond length distribution.[6] The broad band of the Si-O-Si bending mode is correlated with the Si-O-Si bond angle distribution.[6]

Conclusion

A comprehensive spectroscopic analysis of this compound requires the application of multiple, complementary techniques. Solid-state NMR provides crucial information about the coordination and connectivity of silicon and aluminum. XPS is essential for determining the surface elemental composition and oxidation states. Vibrational spectroscopy (IR and Raman) offers valuable insights into the bonding framework and the presence of functional groups. By integrating the data from these techniques, a detailed understanding of the structure and properties of this complex material can be achieved, which is vital for its application in research, and drug development.

References

- 1. Silicic acid, aluminum salt | 139264-88-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Zinc | Periodic Table | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Redirecting [linkinghub.elsevier.com]

Unveiling the Atomic Landscape: An In-depth Technical Guide to NMR Studies of Zinc Aluminosilicate Glasses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy in characterizing the structure of zinc aluminosilicate (ZnAS) glasses. An understanding of the atomic-level arrangement within these glasses is crucial for tailoring their properties for advanced applications, including as durable materials for specialized scientific and pharmaceutical equipment. This document summarizes key quantitative data, details experimental protocols, and visualizes the fundamental structural relationships within ZnAS glasses.

The Structural Role of Zinc, Aluminum, and Silicon

Solid-state NMR spectroscopy, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for elucidating the local coordination environment of key elements within the amorphous network of zinc aluminosilicate glasses. The primary nuclei of interest are 27Al and 29Si, which provide detailed insights into the glass network's connectivity and the influence of zinc.

Aluminum (27Al): A Network Former

In zinc aluminosilicate glasses, aluminum predominantly acts as a network-forming cation, substituting for silicon in the tetrahedral framework. 27Al MAS NMR studies consistently show that the majority of aluminum atoms are in a four-coordinated state (AlIV).[1][2] However, the presence of five-coordinated aluminum (AlV) as the main minority species has also been identified.[1][2] The relative abundance of these species is influenced by the glass composition.

Silicon (29Si): The Glass Network Backbone

The 29Si MAS NMR spectra of aluminosilicate glasses are characterized by broad resonances corresponding to different silicate "Qn" species, where 'n' denotes the number of bridging oxygen atoms connecting a given SiO4 tetrahedron to other network-forming cations (Si or Al). The introduction of zinc oxide leads to a depolymerization of the silicate network, evidenced by an increase in the proportion of lower Qn species (Q3 and Q2) at the expense of fully connected Q4 units.

Zinc (Zn2+): A Dual Personality

Zinc's role in the glass network is multifaceted and composition-dependent.[1] It is often classified as an "intermediate" element, exhibiting characteristics of both network-formers and network-modifiers.[2] In ZnAS glasses, Zn2+ ions primarily act as network-modifiers, causing the depolymerization of the aluminosilicate framework. However, their coordination environment and, consequently, their precise structural function, vary with the overall glass composition. Zinc can play a predominantly network-modifying role or a charge-compensating role.[1][3] This dual behavior is a key factor in determining the macroscopic properties of the glass.

Quantitative NMR Data

The following tables summarize the key quantitative data obtained from NMR and complementary diffraction studies of zinc aluminosilicate glasses.

Table 1: Aluminum Coordination and Bond Distances

| Coordination Species | Predominance | Mean Al-O Bond Distance (Å) | Reference |

| Four-coordinated (AlIV) | Majority | 1.764(5) | [1][2] |

| Five-coordinated (AlV) | Main Minority | 1.855(5) | [1][2] |

Table 2: Zinc Coordination and its Dual Structural Role

| Zinc's Role | Zn-O Coordination Number | Mean Zn-O Bond Distance (Å) | Reference |

| Network-modifying | 4.36(9) | 2.00(1) | [1][3] |

| Charge-compensating | 5.96(10) | 2.08(1) | [1][3] |